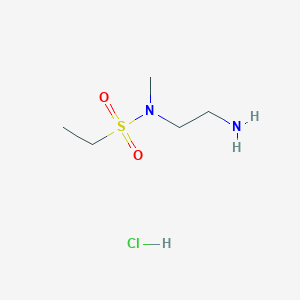

![molecular formula C20H22Cl2N2O4S B2856701 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 341964-58-7](/img/structure/B2856701.png)

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

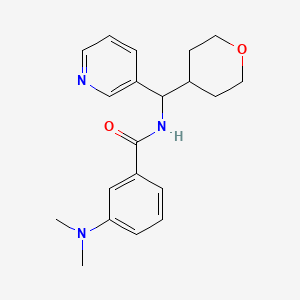

This compound is a complex organic molecule that contains several functional groups, including anilino, sulfanyl, acetamide, and methoxyphenyl groups . It is a derivative of aniline, which is a basic building block in organic chemistry and is used in the manufacture of dyes, drugs, and plastics .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate aniline derivative . The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the various functional groups would give the molecule its unique chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups . For example, the aniline group might undergo reactions with electrophiles, while the acetamide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure . For example, the presence of polar functional groups might increase its solubility in water .Scientific Research Applications

Metabolism and Mode of Action in Organisms

Studies have explored the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, in both human and rat liver microsomes. These studies are crucial for understanding the bioactivation pathways that may lead to carcinogenic outcomes. For instance, the metabolism of chloroacetamide herbicides involves complex pathways leading to the formation of DNA-reactive compounds, suggesting potential genotoxicity risks associated with exposure (Coleman et al., 2000). Similar studies could explore the metabolic fate of 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide in biological systems to understand its safety and efficacy profiles.

Environmental Fate and Degradation

The environmental fate of chloroacetamide herbicides, such as metolachlor and alachlor, has been investigated, showing their degradation patterns in aquatic systems and their transformation into various metabolites. These findings help assess the ecological impact of these chemicals (Graham et al., 1999). Research on the environmental fate of this compound could similarly contribute to understanding its persistence, bioaccumulation potential, and ecological risks.

Biological Screening for Potential Applications

The synthesis and biological screening of compounds with similar functional groups have been performed to evaluate their potential as antimicrobial or anticancer agents. For example, a study on 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated activity against various enzymes, suggesting therapeutic potential (Rehman et al., 2013). Investigating the biological activities of this compound could uncover new therapeutic applications or provide insights into its mechanism of action.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N2O4S/c1-12(2)28-18-9-17(15(21)8-16(18)22)24-20(26)11-29-10-19(25)23-13-4-6-14(27-3)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRMOWXCKHUMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)NC(=O)CSCC(=O)NC2=CC=C(C=C2)OC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2856620.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 2-thiophenecarboxylate](/img/structure/B2856623.png)

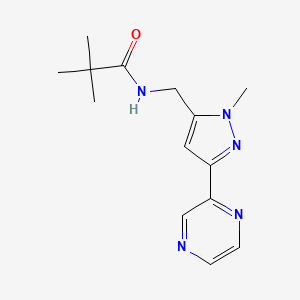

![(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2856624.png)

![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2856626.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2856635.png)